Product packaging for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate(Cat. No.:CAS No. 26308-40-7)

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3041203
CAS No.: 26308-40-7
M. Wt: 168.19 g/mol
InChI Key: YFONSBZEAHNVCW-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyrazole (B372694) Carboxylates in Chemical Sciences

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the pyrazole ring system. mdpi.comwikipedia.org Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound. mdpi.com These foundational discoveries opened the door to the exploration of a vast family of heterocyclic compounds. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms. nih.govijnrd.org

The development of synthetic methodologies, most notably the Knorr pyrazole synthesis which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, allowed for the creation of a wide array of substituted pyrazoles. mdpi.comnih.gov This versatility quickly established pyrazoles as "privileged scaffolds" in medicinal chemistry and other sectors of the chemical industry. mdpi.com

Pyrazole carboxylates, a subclass characterized by the presence of a carboxylic acid or ester functional group, are particularly significant. researchgate.neteurekaselect.com They serve as crucial building blocks and intermediates in organic synthesis. researchgate.netbloomtechz.com Their prevalence in pharmacologically active agents is noteworthy; molecules containing the pyrazole nucleus have been developed as anti-inflammatory, anticancer, antimicrobial, and antidepressant agents, among others. mdpi.comnih.govresearchgate.net This broad spectrum of biological activity has cemented the importance of pyrazole carboxylates in drug discovery and development, driving continuous research into their synthesis and applications. globalresearchonline.netontosight.ai

Structural Framework and Substituent Effects on Reactivity Profiles in Pyrazole Chemistry

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons. mdpi.comnih.gov Its structure features two distinct nitrogen atoms: one is an acidic, pyrrole-like nitrogen (if unsubstituted), and the other is a basic, sp²-hybridized, pyridine-like nitrogen. nih.gov This arrangement makes the pyrazole ring amphoteric, capable of acting as both a weak acid and a weak base. nih.gov Unsubstituted pyrazoles can also exist in different tautomeric forms, which adds to their chemical complexity and has significant implications for their reactivity. mdpi.comnih.gov

The reactivity of the pyrazole ring is well-defined. Due to the electron distribution in the aromatic system, electrophilic substitution reactions, such as nitration or halogenation, preferentially occur at the C4 position. mdpi.comijnrd.orgnih.gov Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. mdpi.comnih.gov

Substituents on the pyrazole ring play a critical role in modulating its reactivity and properties. The nature and position of these groups can influence the ring's acidity, basicity, and the regioselectivity of reactions. nih.govmdpi.com

Electron-donating groups (like the ethyl group at C3 in the title compound) can increase the acidity of the pyrrole-like NH group. nih.gov

Electron-withdrawing groups (like the ethyl carboxylate group at C5) influence the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic attack. nih.gov The presence of a carboxyl or ester group can also stabilize less common tautomers through intramolecular interactions. nih.gov

Table 1: Reactivity Profile of the Pyrazole Nucleus

Position Type of Attack Favored Rationale
N1 (pyrrole-like) Deprotonation (acidic) The proton on this nitrogen can be removed by a base. ijnrd.org
N2 (pyridine-like) Protonation/Electrophilic Attack (basic) The lone pair of electrons on this nitrogen readily accepts protons. nih.govijnrd.org
C3 / C5 Nucleophilic Attack These positions are relatively electron-deficient. mdpi.comnih.gov

Overview of Research Trajectories for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate and Analogues

Research involving this compound and its close analogues primarily focuses on their utility as synthetic intermediates for creating more complex molecules with specific functions. While extensive literature on the title compound itself is sparse, studies on its N-methylated and other substituted analogues provide insight into its potential applications.

A key area of research is in the synthesis of agrochemicals. For instance, the analogue 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is a critical intermediate in the synthesis of novel pyrazole amide insecticides and acaricides. google.com A patent describes a method to synthesize this analogue by reacting this compound with dimethyl carbonate, highlighting an environmentally friendlier approach that avoids highly toxic reagents like dimethyl sulfate (B86663). google.com

In the pharmaceutical domain, pyrazole carboxylates are foundational. For example, ethyl 5-acetyl-1H-pyrazole-3-carboxylate is a key intermediate for the drug darolutamide, used to treat prostate cancer. thieme-connect.com Similarly, various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These studies show that the pyrazole carboxylate scaffold is a versatile starting point for developing new therapeutic agents. nih.gov The synthesis of these compounds often involves the reaction of intermediates like substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives with hydrazine (B178648) hydrate. nih.gov

The general research trajectory for compounds like this compound is therefore centered on its role as a versatile building block. Its functional groups—the reactive pyrazole ring, the ethyl group, and the ethyl carboxylate moiety—can be modified through various chemical reactions to build larger, more complex molecules for evaluation in medicinal and agricultural chemistry.

Table 2: Chemical Compound Information

Compound Name Molecular Formula
This compound C₈H₁₂N₂O₂
1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester C₉H₁₄N₂O₂
Ethyl 5-acetyl-1H-pyrazole-3-carboxylate C₈H₁₀N₂O₃
Darolutamide C₂₁H₂₀Cl₂N₄O₂
Diethyl oxalate C₆H₁₀O₄
Hydrazine N₂H₄
Dimethyl carbonate C₃H₆O₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B3041203 Ethyl 3-ethyl-1H-pyrazole-5-carboxylate CAS No. 26308-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONSBZEAHNVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217722
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26308-40-7
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26308-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
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Synthetic Methodologies and Strategies for Ethyl 3 Ethyl 1h Pyrazole 5 Carboxylate and Its Precursors

Classical Approaches to Pyrazole (B372694) Carboxylate Synthesis

The traditional routes to pyrazole carboxylates are dominated by condensation reactions that form the heterocyclic ring from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. These methods are valued for their reliability and the use of readily available starting materials.

The cornerstone of classical pyrazole synthesis is the preparation of a suitable 1,3-dicarbonyl precursor, which for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is ethyl 2,4-dioxohexanoate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize such β-dicarbonyl compounds. nih.govthieme-connect.com The general strategy involves the reaction between an ester and a ketone or another ester in the presence of a strong base.

For the target precursor, the synthesis would involve a crossed Claisen condensation between ethyl propionate (B1217596) and diethyl oxalate, mediated by a base such as sodium ethoxide (NaOEt). nih.govnih.gov In this reaction, sodium ethoxide deprotonates the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide leaving group yields the desired β-diketoester, ethyl 2,4-dioxohexanoate. This intermediate is critical as its structure dictates the final substitution pattern of the pyrazole ring. nih.govbeilstein-journals.org One-pot procedures combining a sterically hindered Claisen condensation with the subsequent cyclization step have also been developed to improve efficiency. organic-chemistry.org

The definitive step in the classical Knorr pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com In the synthesis of this compound, the precursor ethyl 2,4-dioxohexanoate is treated with hydrazine hydrate.

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the diketoester. jetir.org This is followed by an intramolecular cyclization, where the remaining free amino group of the hydrazine moiety attacks the second carbonyl group. The final step is a dehydration reaction, which results in the formation of the aromatic pyrazole ring. jetir.org While this method is straightforward, the use of an unsymmetrical diketoester like ethyl 2,4-dioxohexanoate introduces the challenge of regioselectivity, as two different isomeric pyrazoles can potentially be formed. nih.govnih.gov

Modern Synthetic Advancements and Green Chemistry Principles

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. These principles have been actively applied to the synthesis of pyrazoles, leading to significant improvements over classical methods.

A key aspect of green chemistry is the replacement of hazardous reagents with safer alternatives. researchgate.net In the synthesis of pyrazole derivatives, highly toxic alkylating agents like dimethyl sulfate (B86663) are often used. A greener alternative is the use of dimethyl carbonate (DMC), a non-toxic and environmentally benign reagent. google.com For instance, in the N-methylation of the closely related 3-ethyl-5-pyrazole-carboxylate ethyl ester, dimethyl carbonate has been successfully used as a methylating agent in place of the highly toxic dimethyl sulfate, significantly reducing safety risks and environmental pollution. google.com This approach achieves high yields (around 90%) with fewer byproducts. google.com Other green strategies in pyrazole synthesis include the use of visible-light photocatalysis in dimethyl carbonate, employing recyclable catalysts, and utilizing energy-efficient techniques like microwave or ultrasound irradiation, often in greener solvents like water or ethanol (B145695), or under solvent-free conditions. acs.orgnih.govnih.gov

Table 1: Comparison of Classical vs. Green Reagents for Pyrazole Derivative Synthesis
ParameterClassical Reagent (e.g., Dimethyl Sulfate)Green Alternative (e.g., Dimethyl Carbonate)Reference
ToxicityHigh (Carcinogenic, highly toxic)Low (Non-toxic) google.com
Environmental ImpactSignificant pollution, hazardous wasteBenign, fewer polluting byproducts google.com
SafetyMajor safety risks in handling and useSignificantly safer to handle google.com
Reaction YieldVariable, often with side productsHigh (up to 90%) google.com

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of heterocyclic compounds, including pyrazoles. mdpi.comscilit.com This approach offers numerous advantages over traditional batch processing, such as enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety profiles, and greater scalability. mdpi.comgalchimia.com The ability to safely handle hazardous intermediates, such as diazo compounds, at elevated temperatures is a significant benefit of flow systems. mit.edu

Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, often resulting in good to excellent yields and high regioselectivities. mdpi.com For example, a two-stage flow process has been developed where an acetophenone (B1666503) is first condensed to form an enaminone intermediate, which then reacts with hydrazine in a second reactor to generate the pyrazole product. galchimia.com This methodology allows for the rapid and efficient synthesis of a library of pyrazoles, demonstrating the versatility and power of flow chemistry in modern organic synthesis. mit.edursc.org

Table 2: Advantages of Flow Chemistry in Pyrazole Synthesis
AdvantageDescriptionReference
Enhanced SafetySmall reaction volumes and better heat dissipation minimize risks, especially with explosive intermediates or highly exothermic reactions. mdpi.commit.edu
Improved ControlPrecise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. scilit.comgalchimia.com
ScalabilityProduction can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. mdpi.com
EfficiencyReduced reaction times and integration of synthesis and purification steps lead to faster process development. galchimia.com

Regioselective Synthesis and Isomer Control for this compound Derivatives

When an unsymmetrical 1,3-diketone reacts with hydrazine, two constitutional isomers can be formed. In the case of ethyl 2,4-dioxohexanoate, the reaction can yield either this compound or Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Controlling the regioselectivity of this cyclization is a significant synthetic challenge. thieme.de

The outcome of the reaction is often dependent on the reaction conditions, particularly the pH. The two carbonyl groups of the diketoester (the ketone and the one adjacent to the ester group) exhibit different electrophilicity. Under neutral or basic conditions, the more electrophilic ketone carbonyl is preferentially attacked by hydrazine. Subsequent cyclization leads to the 5-ethyl-3-carboxylate isomer. Conversely, under acidic conditions, the reaction can proceed through different intermediates, which can favor the formation of the 3-ethyl-5-carboxylate isomer. nih.gov

Modern methods offer more precise control over regioselectivity. One powerful approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. thieme.dethieme.dethieme-connect.com This method avoids the use of symmetrical diketones and provides a highly regioselective route to 3,5-disubstituted pyrazoles. By carefully choosing the alkyne and diazo precursors, chemists can ensure the formation of a single desired regioisomer, providing an efficient and cost-effective pathway to valuable pyrazole derivatives. thieme.dethieme-connect.com

Chemical Reactivity and Derivatization Studies of Ethyl 3 Ethyl 1h Pyrazole 5 Carboxylate

Ester Functional Group Transformations

The ethyl carboxylate group is a key site for derivatization, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and amides through standard organic transformations.

Hydrolysis Mechanisms and Kinetic Studies

The conversion of ethyl 3-ethyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid, 3-ethyl-1H-pyrazole-5-carboxylic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base, though alkaline hydrolysis (saponification) is more common as it is essentially irreversible. researchgate.netresearchgate.net

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide ion drives the reaction to completion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

While specific kinetic studies for the hydrolysis of this compound are not extensively detailed in the literature, the principles of ester hydrolysis kinetics are well-established. researchgate.netdeepdyve.com The rate of this second-order reaction is dependent on the concentrations of both the ester and the hydroxide base. researchgate.net Factors such as temperature, solvent, and the steric and electronic nature of the pyrazole (B372694) ring influence the reaction rate. deepdyve.com For instance, the electron-withdrawing nature of the pyrazole ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack compared to simple alkyl esters.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). The reaction is an equilibrium process, and to achieve a high yield of the desired new ester, the equilibrium must be shifted. This is commonly accomplished by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct as it is formed.

For this compound, this reaction provides a pathway to synthesize a variety of other pyrazole-5-carboxylate esters (e.g., methyl, propyl, or benzyl (B1604629) esters). The general mechanism, for example under acidic conditions, involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, followed by the elimination of ethanol to yield the new ester product.

Amide Formation from Carboxylate Esters

The direct conversion of this compound into 3-ethyl-1H-pyrazole-5-carboxamides can be achieved through aminolysis. This reaction involves heating the ester with ammonia, a primary amine, or a secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.

However, esters are generally less reactive towards amines than other carboxylic acid derivatives like acid chlorides or anhydrides. dergipark.org.tryoutube.com Consequently, the reaction often requires elevated temperatures and may proceed slowly. The mechanism involves the formation of a tetrahedral intermediate which then collapses to eliminate ethanol, forming the more stable amide bond. researchgate.net The synthesis of various pyrazole amide derivatives is a common strategy in medicinal chemistry, often starting from the corresponding carboxylic acid or acid chloride for higher reactivity and yield. ciac.jl.cnnih.gov

Pyrazole Ring Modifications and Substitutions

The pyrazole ring is an electron-rich aromatic system, making it amenable to various modifications, including substitution at the ring nitrogen and electrophilic substitution at the ring carbons.

N-Alkylation and Methylation Strategies

The pyrazole ring of this compound contains an acidic N-H proton, which can be removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or sulfates, in N-alkylation reactions.

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity, as the reaction can potentially yield two different isomers (N1 or N2 substitution). In the case of this compound, alkylation can occur at the nitrogen adjacent to the ethyl group or the nitrogen adjacent to the carboxylate group. The outcome is often influenced by the nature of the alkylating agent and the reaction conditions.

A documented strategy for the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate involves the use of dimethyl carbonate as a less toxic alternative to dimethyl sulfate (B86663). google.com The reaction, facilitated by a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), yields the 1-methyl-3-ethyl-5-pyrazole carboxylate ester. google.com This specific outcome indicates preferential methylation at the N1 position under these conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Core (e.g., Halogenation)

The pyrazole ring is considered an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.comlibretexts.org The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.org

For N-substituted pyrazoles, such as the ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate intermediate, halogenation at the C4 position can be readily achieved. A patented method describes the synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate via electrolytic chlorination. google.com This method avoids the use of harsh chlorinating agents like sulfuryl chloride. Other methods for halogenating pyrazole rings include the use of N-halosuccinimides (NCS, NBS, NIS) which are safer and easier to handle. researchgate.net For example, bromination of similar pyrazole systems has been effectively carried out, further demonstrating the propensity for substitution at the C4 position. google.com

Nucleophilic Substitution Reactions (e.g., on trifluoromethylated analogues)

The reactivity of the pyrazole ring towards nucleophilic substitution is significantly influenced by its substituents. In analogues where an ethyl group at the C3 position is replaced by a strongly electron-withdrawing trifluoromethyl (CF₃) group, the electronic properties of the pyrazole ring are altered. The presence of the CF₃ group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. scispace.com This electronic effect is a key consideration in designing synthetic routes that involve the modification of the pyrazole core. scispace.com

While specific studies on this compound are not detailed, the principles observed in trifluoromethylated pyrazoles suggest that such electron-withdrawing groups facilitate nucleophilic substitution reactions, which are otherwise challenging on the electron-rich pyrazole heterocycle. scispace.comglobalresearchonline.net The reaction conditions for these transformations can vary but often require specific catalysts to proceed efficiently. globalresearchonline.net

Table 1: Influence of Substituents on Pyrazole Reactivity

Substituent at C3Electronic EffectInfluence on Nucleophilic Substitution
Ethyl (-CH₂CH₃)Electron-donating (weak)Deactivates the ring towards nucleophilic attack
Trifluoromethyl (-CF₃)Electron-withdrawing (strong)Activates the ring towards nucleophilic attack scispace.com

Reactions at the Ethyl Side Chain

The alkyl side chains on a pyrazole ring can undergo chemical transformations, although the pyrazole ring itself is generally resistant to harsh oxidizing conditions. nih.gov The ethyl group at the C3 position of this compound can be a site for oxidative functionalization. For instance, treatment with strong oxidizing agents such as alkaline potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the ethyl side chain to yield the corresponding pyrazole carboxylic acid. nih.gov This reaction provides a pathway to convert the ethyl group into a more versatile functional group for further derivatization.

Oxidation and Reduction Processes Involving this compound

Oxidation processes are relevant in the synthesis of pyrazole carboxylates, often starting from their dihydro-precursors. A related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, is converted to its aromatic pyrazole analogue through an oxidation reaction. nih.gov This process can be achieved using potassium persulfate in acetonitrile (B52724), with sulfuric acid as a catalyst. The reaction is typically heated to reflux to ensure completion, yielding the final product in good yields. nih.gov This demonstrates a key oxidative step in forming the stable aromatic pyrazole ring from a pyrazoline intermediate.

Table 2: Example of Oxidation for Pyrazole Synthesis nih.gov

Starting Material Oxidizing Agent Catalyst Solvent Conditions Product Yield
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Potassium persulfate Sulfuric acid Acetonitrile Reflux Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate ~88%

Reduction reactions can target the ester functionality of the molecule. The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. globalresearchonline.net Subsequent reduction of this carboxylic acid can yield alcohols or amines, providing further avenues for derivatization. globalresearchonline.net

Cross-Coupling Reactions for Functionalization (e.g., Suzuki cross-coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation and functionalization of heterocyclic compounds, including pyrazoles. mdpi.comnih.gov This reaction typically involves the coupling of a halogenated pyrazole derivative with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

For a molecule like this compound, a common strategy would first involve halogenation (e.g., bromination or iodination) at a specific position on the pyrazole ring, most commonly the C4 position. The resulting halo-pyrazole can then be coupled with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net The Suzuki-Miyaura reaction is noted for its broad substrate scope and tolerance of various functional groups. nih.gov While many protocols for N-protected pyrazoles exist, methods for the direct coupling of unprotected N-H pyrazoles have also been developed, which can simplify synthetic routes by avoiding protection and deprotection steps. nih.gov

Table 3: General Conditions for Suzuki-Miyaura Cross-Coupling of Pyrazoles mdpi.com

Component Example Purpose
Pyrazole Substrate 4-Bromo-pyrazole carboxylate Heterocyclic halide
Coupling Partner Phenylboronic acid Organoboron reagent
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Palladium source
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates boronic acid, neutralizes acid byproduct
Solvent 1,4-Dioxane, Toluene/MeOH, EtOH/H₂O Reaction medium

Ring-Opening Reactions of Oxiranes with Pyrazole Carboxylates

The N-H group of the pyrazole ring can act as a nucleophile to open epoxide (oxirane) rings, leading to N-alkylated products. A regioselective strategy has been developed for the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from the corresponding 3(5)-substituted-1H-pyrazole-5(3)-carboxylates. beilstein-journals.org

In a related study, ethyl 3-aryl-1H-pyrazole-5-carboxylates were reacted with 2-aryloxymethylepoxides. This reaction, conducted in the presence of potassium carbonate in refluxing acetonitrile, proceeds via nucleophilic attack of the pyrazole nitrogen on one of the epoxide carbons, leading to the ring-opening of the oxirane and the formation of N-substituted pyrazole derivatives bearing a hydroxypropyl side chain. These intermediates can be further treated with amines, resulting in a second ring-opening and subsequent cyclization to yield fused heterocyclic systems like pyrazolo[1,5-a] mdpi.combeilstein-journals.orgdiazepin-4-ones. mdpi.combeilstein-journals.org

Table 4: Synthesis of Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate Derivatives

Pyrazole Reactant Oxirane Reactant Base Solvent Outcome
Ethyl 3-aryl-1H-pyrazole-5-carboxylate 2-Aryloxymethylepoxide K₂CO₃ Acetonitrile Ring-opening of oxirane to form N-alkylated pyrazole with a hydroxyl group

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Ethyl 1h Pyrazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The ethyl group at the C3 position of the pyrazole (B372694) ring would present as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the ring and a triplet for the terminal methyl protons (-CH₃), arising from spin-spin coupling. Similarly, the ethyl ester group would show a quartet for the oxymethylene protons (-O-CH₂) and a triplet for its terminal methyl protons. The proton at the C4 position of the pyrazole ring would likely appear as a singlet, and the N-H proton of the pyrazole ring would typically be observed as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule: two for the ethyl group at C3, two for the ethyl ester group, three for the pyrazole ring carbons (C3, C4, and C5), and one for the carbonyl carbon (C=O) of the ester, which would appear significantly downfield. Analysis of ¹³C NMR spectra of similar pyrazole derivatives supports these expected chemical shift regions. researchgate.netspectrabase.comimperial.ac.uk

Expected ¹H NMR Signals for this compound

Protons Multiplicity Integration Approximate Chemical Shift (δ ppm)
Pyrazole N-H Broad Singlet 1H Variable
Pyrazole C4-H Singlet 1H 6.5 - 7.0
Ester -O-CH₂- Quartet 2H 4.2 - 4.4
Ring -CH₂- Quartet 2H 2.6 - 2.8
Ester -CH₃ Triplet 3H 1.2 - 1.4

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. For this compound (molecular formula C₈H₁₂N₂O₂), the calculated molecular weight is 168.196 g/mol . synquestlabs.com

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 169.1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. Common fragmentation pathways for this structure would likely include the neutral loss of ethylene (B1197577) (28 Da) from the ethyl groups or the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, providing further structural confirmation. Data from related pyrazole esters show characteristic fragmentation patterns that aid in structural elucidation. nist.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

A strong, sharp absorption peak is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The N-H bond of the pyrazole ring would give rise to a moderate, broad band around 3200-3400 cm⁻¹. Aliphatic C-H stretching vibrations from the two ethyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, would be found in the 1400-1600 cm⁻¹ region. Additionally, the C-O stretching of the ester group would be visible in the 1100-1250 cm⁻¹ range. The NIST spectral database for a similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows these characteristic peaks. nist.gov

Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (pyrazole) Stretch 3200 - 3400 Medium, Broad
C-H (aliphatic) Stretch 2850 - 3000 Medium-Strong
C=O (ester) Stretch 1700 - 1730 Strong, Sharp
C=N, C=C (ring) Stretch 1400 - 1600 Medium

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Should the compound be crystallizable, single-crystal X-ray diffraction (XRD) provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.

An XRD analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H donor and the ester carbonyl oxygen acceptor of a neighboring molecule. Such interactions significantly influence the physical properties of the compound. Studies on substituted pyrazole carboxylates have demonstrated the utility of XRD in confirming their molecular geometry and supramolecular structure. researchgate.netresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₈H₁₂N₂O₂, the theoretical elemental composition can be calculated. synquestlabs.com

An experimental analysis of a pure sample should yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the molecular formula.

Theoretical Elemental Composition of C₈H₁₂N₂O₂

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 96.088 57.13%
Hydrogen H 1.008 12.096 7.19%
Nitrogen N 14.007 28.014 16.66%

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC with UV detection)

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com Due to the presence of the pyrazole ring, the compound is UV-active, making a UV detector an ideal choice for monitoring the elution. A pure sample would be expected to produce a single, sharp, and symmetrical peak at a characteristic retention time under specific chromatographic conditions. The integration of this peak area can be used to quantify the purity, often showing values greater than 95-99% for a well-synthesized and purified compound. synquestlabs.com

Computational Chemistry and Molecular Modeling Investigations of Pyrazole Carboxylate Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., B3LYP/6-311++Gcalculations)**

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.com The B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G** is frequently used to perform geometry optimization and calculate electronic properties. beilstein-journals.orgd-nb.info Such calculations provide optimized molecular structures that can be compared with experimental data, for instance, from X-ray crystallography. researchgate.netbohrium.com

A key outcome of these calculations is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as a greater amount of energy is required to excite an electron from the ground to an excited state. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for a Pyrazole Carboxylate Analogue (Note: Data is illustrative for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as specific values for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate are not publicly available.)

Parameter Calculated Value Significance
HOMO Energy -6.85 eV Indicates electron-donating capability
LUMO Energy -2.39 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.46 eV Relates to chemical reactivity and stability

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the most stable arrangements of atoms in a molecule (conformers) and to map the energy landscape that governs their interconversion. eurasianjournals.combohrium.com By systematically rotating single bonds and calculating the potential energy of each resulting structure, a potential energy surface (PES) can be generated.

The minima on this surface correspond to stable or metastable conformers. DFT methods, such as B3LYP/6-311++G**, are employed to accurately calculate the energies of these conformers and the transition states that separate them. beilstein-journals.org The results of these analyses are vital for understanding which conformation is likely to be present under physiological conditions and which shape is responsible for binding to a biological target. researchgate.net For many heterocyclic systems, the computationally determined lowest-energy conformation shows strong agreement with structures determined experimentally via X-ray diffraction. bohrium.com

Molecular Descriptors and Predictive Modeling (e.g., TPSA, LogP studies)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, relies on calculating molecular descriptors that quantify various physicochemical properties of a molecule. ej-chem.orgacs.org These descriptors are then used to build mathematical models that correlate a compound's structure with its biological activity. nih.govrsc.org

Key molecular descriptors for pyrazole analogues include:

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a strong predictor of drug absorption and transport, including blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity of a compound. It is crucial for predicting membrane permeability and oral bioavailability. An optimal LogP range is essential for a molecule to be considered "drug-like."

These descriptors, among others, are used to build 2D- and 3D-QSAR models that can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.govacs.orgnih.gov

Table 2: Illustrative Molecular Descriptors for a Series of Pyrazole Analogues (Note: This table presents hypothetical but representative data for pyrazole derivatives to demonstrate the concept.)

Compound Molecular Weight ( g/mol ) LogP TPSA (Ų) Number of H-Bond Donors Number of H-Bond Acceptors
Analogue A 182.20 1.85 65.7 1 3
Analogue B 210.25 2.50 65.7 1 3
Analogue C 245.68 3.10 65.7 1 3

Molecular Docking and Binding Mode Predictions (e.g., AutoDock Vina)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). eurasianjournals.com Software like AutoDock Vina is widely used for this purpose. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating numerous possible conformations and orientations.

The results are ranked using a scoring function that estimates the binding affinity, usually expressed in kcal/mol. manipal.edu A more negative score indicates a stronger predicted binding affinity. Docking studies are crucial for:

Identifying potential biological targets for a compound.

Predicting the binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

Guiding the design of more potent analogues by suggesting structural modifications that could enhance binding. nih.gov

For example, docking studies on pyrazole derivatives have shown that they can fit deeply within the binding pockets of various protein kinases, forming key hydrogen bonds with active site residues. nih.gov

Table 3: Representative Molecular Docking Results for Pyrazole Analogues Against a Protein Kinase Target (Note: This table presents hypothetical but representative data to illustrate docking outcomes.)

Compound Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Analogue 1 -8.4 LYS 89, ILE 10 Hydrogen Bond
Analogue 2 -7.9 LEU 130, CYS 67 Hydrophobic Interaction
Analogue 3 -9.1 LYS 89, ASP 104 Hydrogen Bond, Ionic Bond

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME studies use computational models to predict how a molecule will be absorbed, distributed, metabolized, and excreted by the body. manipal.edumdpi.com These predictions help to identify potential liabilities early in the drug discovery process. researchgate.net

Various software platforms, such as SwissADME and Qikprop, calculate a range of ADME-related properties based on a molecule's structure. manipal.edunih.gov Predictions for pyrazole analogues often include assessments of:

Gastrointestinal (GI) Absorption: Predicts whether a compound is likely to be well-absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Indicates if a compound can cross into the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. nih.gov

Drug-likeness: Evaluates the compound based on established rules, such as Lipinski's Rule of Five, to determine if it has physicochemical properties consistent with known oral drugs. researchgate.net

Studies on pyrazole analogues often indicate promising drug-like characteristics, although factors like solubility can sometimes be a limitation for specific derivatives. nih.gov

Theoretical Spectroscopic Property Predictions

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. eurasianjournals.com DFT calculations at the B3LYP level are commonly used to compute theoretical vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govjocpr.com

Theoretical IR Spectra: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. The calculated frequencies for specific functional groups (e.g., C=O, N-H) can be compared to experimental IR spectra to confirm the molecule's structure. jocpr.com

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. jocpr.com These predicted shifts can be correlated with experimental NMR data to aid in the assignment of signals and verify the proposed chemical structure. researchgate.netrdd.edu.iq

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. eurasianjournals.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For a ligand-protein complex identified through docking, an MD simulation can:

Assess the stability of the binding pose over a period of nanoseconds. rsc.org

Reveal how water molecules and ions in the environment affect the interaction.

Provide insights into the flexibility of both the ligand and the protein's binding site. mdpi.com

Calculate binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

MD simulations are crucial for validating docking results and gaining a deeper understanding of the stability and dynamics of ligand-target interactions. mdpi.comrsc.org

Biological Activity and Pharmacological Pathways of Pyrazole Carboxylate Derivatives

Anti-inflammatory and Analgesic Properties of Pyrazole (B372694) Carboxylates

The structural framework of pyrazole is a cornerstone in the design of anti-inflammatory agents, most notably in clinically significant drugs like celecoxib. researchgate.net Pyrazole carboxylate derivatives, as bioisosteres or analogues, have been a focus of research for developing new anti-inflammatory and analgesic compounds with potentially improved efficacy and selectivity. researchgate.netresearchgate.net

The anti-inflammatory potential of pyrazole carboxylate derivatives is frequently evaluated through in vitro assays that model the inflammatory cascade. A common model utilizes lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, such as RAW 264.7. researchgate.net LPS stimulation triggers the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin (B15479496) E2 (PGE2).

In one study, novel series of di-aryl and tri-aryl substituted pyrazole ester derivatives were investigated for their ability to inhibit these LPS-induced mediators. Certain derivatives demonstrated potent inhibitory activities against both TNF-α and PGE2, with IC50 values comparable to the reference drug celecoxib. researchgate.net This suggests that these compounds can effectively interfere with key pathways of the inflammatory response at a cellular level. researchgate.net Further mechanistic studies revealed that these compounds also potently inhibited inducible nitric oxide synthase (iNOS), another critical mediator in the inflammatory process. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrazole Carboxylate Derivatives researchgate.net
CompoundTNF-α Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)iNOS Inhibition IC50 (µM)
Derivative 15c0.77 - 1.200.28 - 0.520.41 - 0.61
Derivative 15d0.77 - 1.200.28 - 0.520.41 - 0.61
Derivative 15h0.77 - 1.200.28 - 0.520.41 - 0.61
Derivative 19d0.77 - 1.200.28 - 0.520.41 - 0.61
Celecoxib (Reference)0.870.380.48

The efficacy of anti-inflammatory compounds is further established using in vivo animal models. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for acute inflammation, widely used to screen potential anti-inflammatory drugs. mdpi.commdpi.com The inflammatory response in this model is biphasic, involving the release of mediators like histamine (B1213489) and serotonin (B10506) in the initial phase, followed by prostaglandin release in the later phase. mdpi.com Pyrazole derivatives have demonstrated significant activity in this model, effectively reducing paw volume and exudate, which indicates an inhibition of the inflammatory process. nih.govbenthamscience.comfrontiersin.org

Another common model is the xylene-induced ear edema in mice, which is particularly useful for evaluating topical and systemic anti-inflammatory agents. researchgate.netnih.gov Xylene application causes acute inflammation and fluid accumulation. Studies have shown that various pyrazole-based compounds can significantly reduce the ear swelling in this model, further confirming their anti-inflammatory properties. researchgate.netnih.gov These in vivo tests provide crucial evidence of a compound's pharmacological activity within a complex biological system. mdpi.com

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netdntb.gov.ua The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. dntb.gov.ua While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. dntb.gov.ua

Many research efforts have focused on developing pyrazole derivatives that are selective inhibitors of COX-2. researchgate.netdntb.gov.ua This selectivity is desirable as it is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. dntb.gov.ua Certain novel pyrazole carboxylate derivatives have been synthesized and shown to possess excellent COX-2 inhibitory activity and high selectivity indices when compared to reference drugs like celecoxib. researchgate.net For instance, specific di-aryl substituted pyrazole esters were found to be highly potent and selective COX-2 inhibitors, with IC50 values significantly lower than that of celecoxib. researchgate.net This enzymatic inhibition is a critical pathway through which these compounds exert their anti-inflammatory and analgesic effects. researchgate.netnih.gov

Anticancer Activity and Cell Proliferation Inhibition

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines. ijpsjournal.comnih.gov Their mechanisms are diverse, targeting key features of cancer cells such as uncontrolled proliferation and the evasion of programmed cell death (apoptosis). ijpsjournal.comsrrjournals.com

The androgen receptor (AR) is a crucial therapeutic target, particularly in prostate cancer. nih.gov Selective Androgen Receptor Modulators (SARMs) are compounds that bind to the AR and exhibit tissue-selective activity. semanticscholar.org Unlike traditional anabolic steroids, nonsteroidal SARMs aim to produce the anabolic benefits in muscle and bone while having a reduced effect on reproductive tissues like the prostate. semanticscholar.orgacs.org

The pyrazole structure has been incorporated into nonsteroidal AR antagonists. Darolutamide, for example, is a pyrazole-containing compound approved for the treatment of non-metastatic castration-resistant prostate cancer. nih.gov It acts by competitively inhibiting androgen binding to the AR, which in turn suppresses AR nuclear translocation and AR-mediated gene transcription. nih.gov This action leads to a decrease in the proliferation of prostate cancer cells. The pyrazole ring in such molecules can form key interactions, such as π–π stacking, within the AR binding pocket, contributing to their potent antagonist activity. nih.gov This highlights the potential of the pyrazole framework in the development of novel SARMs for cancer therapy.

A fundamental characteristic of cancer is the dysregulation of the cell cycle and the inhibition of apoptosis. Many pyrazole derivatives exert their anticancer effects by intervening in these processes. mdpi.com

Studies have shown that certain pyrazole-based compounds can induce apoptosis, or programmed cell death, in cancer cells. rsc.org This is often achieved through the activation of caspase proteins, which are central executioners of the apoptotic pathway. mdpi.com The induction of apoptosis is a key mechanism for eliminating malignant cells. rsc.org

Furthermore, pyrazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation. researchgate.netresearchgate.net A common point of intervention is the G2/M phase, the transition from the growth phase to mitosis. mdpi.comnih.gov By arresting cells at this checkpoint, these compounds prevent them from dividing. For example, some novel 1,4-dihydroindenopyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization, a process essential for forming the mitotic spindle. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comresearchgate.netmdpi.com The ability to induce both cell cycle arrest and apoptosis makes pyrazole derivatives a promising class of compounds for the development of new anticancer therapies. ijpsjournal.comnih.gov

Table 2: Anticancer Mechanisms of Pyrazole Derivatives
MechanismDescriptionExample Target/PathwayReferences
SARM PotentialSelective modulation of the Androgen Receptor to inhibit cancer cell growth, particularly in prostate cancer.Androgen Receptor (AR) Antagonism nih.gov
Apoptosis InductionTriggering programmed cell death in malignant cells.Caspase Activation, Tubulin Polymerization Inhibition mdpi.comrsc.org
Cell Cycle ArrestHalting the progression of the cell division cycle, often at the G2/M checkpoint.Tubulin Polymerization Inhibition, Cyclin-Dependent Kinase (CDK) Modulation mdpi.comresearchgate.netnih.gov

In Vitro and In Vivo Cancer Cell Studies

Pyrazole carboxylate derivatives and their analogs, such as pyrazole carboxamides, have emerged as a significant class of compounds with potent anticancer activity. bohrium.comasianpubs.org In vitro studies have demonstrated their efficacy against a multitude of human cancer cell lines.

For example, a series of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives was evaluated for cytotoxicity against A549 lung cancer cell lines, with one compound showing particular potency with an IC₅₀ value of 26 µM. nih.gov Similarly, novel pyrazole-5-carboxamide derivatives have shown strong inhibitory activity against various cancer cell lines. bohrium.comasianpubs.orgnih.gov One study found that certain pyrazole-5-carboxamide compounds exhibited potent activity against the MGC-803 (human gastric cancer) cell line, with one derivative showing an IC₅₀ value of 1.02 ± 0.08 μM as a telomerase inhibitor. nih.gov Other research has identified pyrazole derivatives with significant cytotoxicity against breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2) cell lines, with some compounds showing greater potency than the standard drug doxorubicin. mdpi.com

In vivo experiments have also supported these findings. One 3,4-diaryl pyrazole derivative displayed significant tumor growth inhibitory activity at low concentrations (5 mg/kg) in a murine mammary tumor model. mdpi.com The mechanism of action for many of these compounds involves the inhibition of critical cellular targets like tubulin, various protein kinases (e.g., EGFR, VEGFR-2, CDK2), and DNA, leading to cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Carboxylate Derivatives


Antimicrobial and Antifungal Properties

The pyrazole carboxylate scaffold is a cornerstone in the development of new antimicrobial and antifungal agents. meddocsonline.org The rising threat of microbial drug resistance necessitates the discovery of novel compounds, and pyrazole derivatives have shown considerable promise. nih.gov

A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity. nih.govsrce.hr One derivative, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be nearly as active as the standard drug ampicillin (B1664943) against Escherichia coli and Pseudomonas aeruginosa. nih.govsrce.hr Another compound from the same series, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, proved to be more active than the reference drug fluconazole (B54011) against the fungal pathogen Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 0.015 µmol/mL. nih.govsrce.hrresearchgate.net

Further studies on pyrazole carboxamides and isoxazolol pyrazole carboxylates have identified compounds with significant antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative exhibited potent activity against Rhizoctonia solani with an EC₅₀ value of 0.37 μg/mL. nih.govresearchgate.net Similarly, pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety have demonstrated excellent bioactivities against agricultural fungi like Botrytis cinerea and Sclerotinia sclerotiorum, with EC₅₀ values as low as 0.40 mg/L. researchgate.netacs.org

Table 2: Antimicrobial and Antifungal Activity of Pyrazole Carboxylate Derivatives


Research into pyrazole derivatives has often revealed a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.gov A study on 1H-pyrazole-3-carboxylic acid derivatives showed that one compound exhibited excellent activity against both types of bacteria. meddocsonline.org Specifically, series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govsrce.hrresearchgate.net

Some pyrazole derivatives show a degree of selectivity. For instance, in a series of pyrazole-4-carboxamides, one compound displayed potent activity specifically against Gram-positive pathogens, while another was more effective against Gram-negative strains. japsonline.com This differential activity can sometimes be attributed to the structural differences between the cell walls of these bacterial types. nih.gov

Other Potential Biological Activities (e.g., Antiviral, Antidepressant, Anti-tubercular)

The therapeutic potential of pyrazole carboxylate derivatives extends beyond anticancer and antimicrobial applications.

Antiviral Activity: Pyrazole-based scaffolds are recognized for their significant potential as antiviral agents. nih.gov Derivatives have been synthesized and tested against a wide range of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), influenza virus, and various coronaviruses like SARS-CoV-2 and MERS-CoV. nih.govnih.govresearchgate.netrsc.org For instance, certain hydroxyquinoline-pyrazole derivatives showed promising activity against several coronaviruses, highlighting their potential as selective antiviral agents. rsc.org Another study identified an N-acetyl 4,5-dihydropyrazole derivative as being active against the vaccinia virus. researchgate.net

Antidepressant Activity: The pyrazole structure is known to possess a spectrum of activities related to the central nervous system, including antidepressant effects. minia.edu.egresearchgate.net In studies using the tail suspension behavioral despair test in mice, certain pyrazole derivatives demonstrated marked antidepressant activity. minia.edu.egbohrium.com Notably, two compounds were found to have an antidepressant effect nearly twice that of the reference drug imipramine. minia.edu.egbohrium.com

Anti-tubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutic agents. nih.govnih.gov Pyrazole-containing derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net A series of pyrazole-4-carboxamide derivatives were tested against the M. tuberculosis H37Rv strain, with several compounds showing potent activity. japsonline.com In another study, a novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrid showed excellent antitubercular activity, with a MIC of 12.5 μg/mL and 99% inhibition. acs.org

Structure-Activity Relationship (SAR) Studies and Substituent Effects on Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazole derivatives influences their biological effects, guiding the design of more potent and selective drugs. mdpi.comnih.gov Research has consistently shown that appropriate substitution at different positions of the pyrazole ring can significantly enhance bioactivity. mdpi.com

For instance, in a series of isoxazolol pyrazole carboxylates, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened its antifungal activity. nih.gov In anticancer studies, linking an aryl or heteroaryl moiety to the pyrazole core via a hydrophilic linker was found to greatly improve activity. The type and position of substituents on phenyl rings attached to the pyrazole scaffold also play a critical role. For example, the presence of a 4-bromophenyl group on the pyrazole ring led to a compound with potent anticancer activity against three different cell lines. srrjournals.com

A primary strategy to enhance the biological profile of pyrazole carboxylates is through core modification and derivatization. This involves synthesizing hybrid molecules where the pyrazole nucleus is combined with other pharmacologically active heterocyclic rings.

Common derivatization strategies include:

Amide Formation: Converting the ethyl carboxylate group into various carboxamides is a frequent and successful strategy. This has led to the development of potent anticancer and anti-tubercular agents by reacting the pyrazole core with various substituted aryl amines. bohrium.comasianpubs.orgnih.gov

Heterocyclic Fusion: Synthesizing derivatives where the pyrazole ring is attached to or fused with other heterocycles like oxadiazole, thiadiazole, triazole, pyrimidine, or thiazole has yielded compounds with enhanced anticancer and antifungal activities. nih.govmdpi.comresearchgate.netresearchgate.net For example, a 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, derived from an ethyl pyrazole carboxylate precursor, showed exceptionally high cytotoxic activity against an ovarian tumor cell line. researchgate.net

Scaffold Hopping: This strategy involves replacing parts of a known active molecule with other functional groups to discover novel compounds. This has been used to convert ester groups into amide bonds to synthesize new pyrazole derivatives. researchgate.net

The biological activity of pyrazole derivatives is highly dependent on the steric (size and shape) and electronic (electron-donating or electron-withdrawing) properties of their substituents. These factors govern how the molecule interacts with its biological target.

For antimicrobial pyrazole-4-carboxamides, it was observed that compounds with electron-donating groups (e.g., -OCH₃, -CH₃) or strong electron-withdrawing groups (e.g., -NO₂, -Cl) were active against both Gram-positive and Gram-negative bacteria. japsonline.com The presence of electron-donating groups also appeared to be more effective against the tested fungal strains. japsonline.com The position of these substituents is also key; for example, the antifungal activity of N-aryl-1H-pyrazole-5-carboxylate derivatives was improved by the introduction of an ester group and an amide bond, which alters the electronic and hydrogen-bonding capabilities of the molecule. hep.com.cn These findings demonstrate that careful tuning of the electronic and steric profile of substituents is a critical step in optimizing the therapeutic potential of pyrazole carboxylate derivatives.

Interaction Studies with Biological Targets (Enzymes, Receptors, Biomolecules)

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities stem from their ability to interact with various biological targets, including enzymes, receptors, and other biomolecules like DNA. globalresearchonline.netresearchgate.net Ethyl 3-ethyl-1H-pyrazole-5-carboxylate itself serves as a crucial intermediate in the synthesis of potent bioactive compounds, particularly enzyme inhibitors. google.comlookchem.com For instance, it is a building block for pyrazolopyrimidinones that act as inhibitors of cyclic guanosine (B1672433) 3',5'-monophosphate phosphodiesterases (cGMP PDEs), specifically cGMP PDE5. google.com

The interaction of pyrazole carboxylate derivatives is not limited to a single enzyme class. Studies have revealed their potential as inhibitors for a variety of enzymes and as molecules that can bind to specific receptors. For example, certain pyrazole derivatives have been investigated for their binding affinity to dopamine (B1211576) D(2) and serotonin 5-HT(2A) and 5-HT(2C) receptors, suggesting potential applications as atypical antipsychotics. nih.gov Furthermore, novel pyrazole-carboxamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Other research has explored the interaction of pyrazole derivatives with DNA, indicating that these compounds can bind to the minor groove of DNA and even induce cleavage, suggesting DNA as a potential therapeutic target. jst.go.jp

The biological effect of these derivatives is highly dependent on their structural modifications. The core pyrazole ring and its substituents dictate the binding mode and affinity for the specific biological target. Molecular docking studies on pyrazole-based compounds have helped to visualize these interactions, showing hydrogen bond formation and hydrophobic interactions with amino acid residues in the active sites of enzymes like Staphylococcus aureus DHFR. mdpi.com

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Biological Targets

Derivative ClassTargetActivity (IC50/Ki)Reference
PyrazolopyrimidinonescGMP PDE514.0 - 26.6 nM (IC50) google.com
Pyrazoline DerivativeshCA I17.4 - 40.7 nM (Ki) researchgate.net
Pyrazoline DerivativeshCA II16.1 - 55.2 nM (Ki) researchgate.net
Pyrazole-Indole HybridsHepG2 Cancer Cell Line6.1 ± 1.9 µM (IC50) nih.gov
Antioxidant Pyrazole DerivativesROS Production in Platelets8.6 - 10.1 µM (IC50) nih.gov

Determining the binding affinity of pyrazole carboxylate derivatives to their biological targets is crucial for understanding their potency and mechanism of action. Various biophysical techniques are employed for this purpose, with fluorescence-based assays and Surface Plasmon Resonance (SPR) being particularly prominent.

Fluorescence-based techniques are widely used due to the intrinsic fluorescent properties of many pyrazole derivatives. nih.govnih.gov These compounds can exhibit high quantum yields and photostability, making them suitable for bioimaging and binding studies. nih.gov The interaction of a fluorescent pyrazole derivative with a biological target, such as a protein or DNA, can lead to changes in its fluorescence properties, such as enhancement or quenching. dpi-journals.com For example, the binding of a pyrazole derivative to the ethidium (B1194527) bromide-calf thymus DNA complex resulted in a significant decrease in emission intensity, which was used to quantify its binding affinity. jst.go.jp This change in fluorescence can be monitored to determine key binding parameters.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. nicoyalife.com It is frequently used to measure the binding kinetics and affinity constants of small molecules, like pyrazole derivatives, with their target proteins. researchgate.net In an SPR-based assay, a target protein is immobilized on a sensor surface. When a solution containing the pyrazole compound is passed over the surface, the binding event causes a change in the refractive index at the surface, which is detected and measured. nih.gov This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. nicoyalife.com SPR has been successfully used to characterize the binding of nonpeptide small molecules to enzymes like cyclophilin A. nih.gov

Table 2: Binding Affinity Data for Pyrazole Derivatives

DerivativeTargetBinding Constant (K)MethodReference
5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamideCalf Thymus DNA1.06 x 105 M-1Fluorescence Spectroscopy jst.go.jp

The diverse biological activities of pyrazole carboxylate derivatives are a direct consequence of their specific molecular interactions, which can trigger various pharmacological pathways. The mechanism of action often involves the inhibition or activation of specific enzymes or the modulation of receptor function.

A primary mechanism for many pyrazole derivatives is enzyme inhibition. As noted, derivatives synthesized from this compound are potent inhibitors of PDE5. google.comnewdrugapprovals.org Inhibition of PDE5 leads to increased levels of cGMP, a second messenger that mediates smooth muscle relaxation, demonstrating a clear mechanistic pathway for their therapeutic effect in conditions like erectile dysfunction. newdrugapprovals.org Similarly, pyrazole-carboxamides inhibit carbonic anhydrase by binding to the enzyme's active site. Molecular docking studies have revealed that these compounds form hydrogen bonds with key amino acid residues, explaining their inhibitory action at a molecular level. nih.gov

Another elucidated mechanism involves antioxidant activity. Certain pyrazole derivatives have shown a significant ability to block the production of reactive oxygen species (ROS) in human platelets and endothelial cells. nih.gov Their mechanism involves scavenging free radicals and inhibiting enzymes like NADPH oxidase, which are involved in oxidative stress pathways. nih.gov

Furthermore, some pyrazole derivatives exert their biological effects by directly interacting with nucleic acids. Studies on novel 1H-pyrazole-3-carboxamide derivatives have shown that they can bind to the minor groove of DNA. jst.go.jp This interaction can disrupt DNA conformation and even lead to DNA cleavage, which is a potential mechanism for their observed anticancer activity. jst.go.jp The binding affinity and mode of interaction with DNA are influenced by the specific substituents on the pyrazole ring, highlighting the structure-activity relationship in determining the mechanistic pathway. jst.go.jp

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a Building Block in Pharmaceutical Chemistry

The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous therapeutic agents. The specific arrangement of atoms in this compound allows for various chemical modifications, making it a key starting material for the synthesis of biologically active molecules.

The pyrazole carboxylate scaffold is a subject of extensive research in medicinal chemistry for the development of new drugs. Studies on derivatives have revealed significant potential for creating agents with specific therapeutic effects. For instance, research into a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated that substitutions on the pyrazole scaffold could lead to compounds with significant anti-inflammatory activity. nih.gov This highlights the capacity of the core structure, shared by this compound, to serve as a foundation for new anti-inflammatory drugs. nih.gov

Furthermore, the structural framework is integral to the development of antimicrobial agents. A separate line of research focused on designing and synthesizing ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial compounds. nih.govsrce.hr These studies underscore the versatility of the pyrazole carboxylate moiety in generating molecules with a range of biological activities, suggesting its potential in addressing various therapeutic needs. nih.govsrce.hr

Derivative ClassInvestigated Therapeutic AreaResearch Finding
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesAnti-inflammatoryCertain substitutions on the pyrazole ring yielded derivatives with significant anti-inflammatory properties. nih.gov
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylatesAntimicrobialDesigned derivatives showed promising activity against various bacterial and fungal strains. nih.govsrce.hr

This compound serves as a crucial precursor in the synthesis of complex commercial chemicals, most notably in the agrochemical sector. While the pyrazole motif is central to many pharmaceuticals, it is important to distinguish the specific intermediates involved. For the prostate cancer drug Darolutamide, the key building block is 5-acetyl-1H-pyrazole-3-carboxylic acid, which is prepared from a different starting material, ethyl 5-acetyl-1H-pyrazole-3-carboxylate. thieme-connect.comrawdatalibrary.netthieme-connect.comresearchgate.net

However, this compound is a confirmed and vital intermediate in the production of azolyl acaricides. Specifically, it is the starting point for the synthesis of the broad-spectrum insecticide and acaricide Tolfenpyrad. google.comgoogle.com The manufacturing process involves a multi-step chemical transformation where this compound is first methylated and then chlorinated to produce 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the direct precursor that is condensed with an amine to form Tolfenpyrad. google.comnih.govgoogle.com

Development of Agrochemicals and Pesticides

The compound's role as a synthetic intermediate is particularly prominent in the agrochemical industry, where it contributes to the creation of modern crop protection agents.

The pyrazole chemical class, to which this compound belongs, is utilized in creating various agrochemicals, including herbicides and fungicides. chemimpex.com The final commercial product derived from this intermediate, Tolfenpyrad, is primarily an insecticide but also exhibits secondary fungicidal properties, notably against powdery mildew. herts.ac.uk This dual activity highlights the value of the pyrazole scaffold in developing pesticides that can offer multiple forms of crop protection.

The most significant application of this compound in the agrochemical field is its role as a key intermediate for the pyrazole insecticide Tolfenpyrad. google.comgoogle.com Tolfenpyrad has a broad spectrum of activity against a variety of pests, including those resistant to other classes of insecticides. herts.ac.ukchemicalbook.com The synthesis pathway from this compound is a well-established industrial process.

The general synthetic route is outlined in the table below:

StepStarting MaterialReagentsProductPurpose
1. MethylationThis compoundDimethyl carbonate (or Dimethyl sulfate)1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl esterAddition of a methyl group to the pyrazole ring. google.comgoogle.com
2. Chlorination1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl esterHydrochloric acid, Hydrogen peroxide (or Sulfonyl chloride)1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl esterIntroduction of a chlorine atom at the 4-position of the ring. google.com
3. Saponification1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl esterBase (e.g., NaOH)4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidConversion of the ethyl ester to a carboxylic acid. nih.govgoogle.com
4. Amide Formation4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid1-[4-(4-methylphenoxy)phenyl]methylamineTolfenpyrad Final condensation to form the active insecticide. nih.govgoogle.com

This process demonstrates the compound's fundamental role in building the complex molecular architecture of a modern, effective pesticide. google.comgoogle.com

Contributions to Material Science and Advanced Materials Development

While the primary applications of this compound are in the life sciences, the pyrazole chemical structure holds potential in materials science. Research on analogous compounds, such as Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, has explored their use in formulating advanced materials. chemimpex.com These applications can include the development of specialized polymers and coatings where the unique chemical properties of the pyrazole ring could impart improved durability, thermal stability, or other desirable characteristics. chemimpex.com Although specific research focusing solely on this compound in this field is not widely documented, its structural similarity to other pyrazoles used in material science suggests it could be a candidate for future exploration in this area.

Future Research Directions and Emerging Paradigms for Ethyl 3 Ethyl 1h Pyrazole 5 Carboxylate Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, and future efforts concerning Ethyl 3-ethyl-1H-pyrazole-5-carboxylate will undoubtedly focus on the adoption of greener and more efficient synthetic protocols. nih.govbenthamdirect.com Traditional methods, while effective, often rely on harsh reaction conditions and hazardous reagents. benthamdirect.com The future direction points towards the implementation of green chemistry principles to mitigate the environmental impact of chemical synthesis. nih.gov

Key areas of development include:

Flow Chemistry: Continuous flow processes provide superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.comnih.gov The development of a continuous-flow synthesis for this compound would be a significant advancement, particularly for industrial-scale production. mdpi.comgalchimia.com

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple reaction steps into a single operation, thereby reducing solvent waste and purification efforts. rsc.orghilarispublisher.com Designing a one-pot synthesis for this compound from simple precursors would be a prime objective. rsc.org

Green Catalysts and Solvents: The use of benign and recyclable catalysts, such as biocatalysts or solid-supported catalysts, is a growing trend. jetir.orgacs.org Furthermore, replacing traditional organic solvents with greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. thieme-connect.com

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, and energy efficiency. nih.gov
Flow ChemistryEnhanced safety, scalability, and precise control over reaction conditions. mdpi.comnih.gov
One-Pot ReactionsImproved atom economy, reduced waste, and simplified procedures. rsc.orghilarispublisher.com
Green CatalysisUse of non-toxic, reusable catalysts, and milder reaction conditions. jetir.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound and its derivatives, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing data for pyrazole derivatives, it may be possible to predict the potential biological activities of novel analogues of this compound.

Optimize Molecular Structures: Machine learning models can suggest structural modifications to this compound to enhance a desired property, such as binding affinity to a biological target.

Streamline Synthesis Planning: AI tools can assist in devising the most efficient and sustainable synthetic routes to this compound and its derivatives.

Exploration of Undiscovered Biological Activities and Target Identification

The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. hilarispublisher.com While the specific biological activities of this compound may not be extensively documented, the broader pyrazole class exhibits a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

Future research should focus on:

Broad-Spectrum Biological Screening: Subjecting this compound to a wide array of biological assays to uncover any potential therapeutic applications.

Target Identification: In the event of identifying a significant biological activity, the next step would be to identify the specific biological target (e.g., an enzyme or receptor) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of this compound to understand how structural modifications influence its biological activity.

Potential Biological Activities of Pyrazole Derivatives
Anti-inflammatory nih.gov
Antimicrobial hilarispublisher.com
Anticancer hilarispublisher.com
Antidiabetic hilarispublisher.com

Sustainable Production and Scale-up Considerations for Industrial Applications

For this compound to find practical applications, its production must be scalable and economically viable. Future research in this area will need to address:

Process Optimization: Fine-tuning the reaction conditions to maximize yield and throughput while minimizing costs and environmental impact.

Waste Minimization and Valorization: Developing strategies to reduce waste generation and, where possible, convert by-products into valuable materials.

Life Cycle Assessment: Conducting a comprehensive analysis of the environmental impact of the entire production process, from raw materials to the final product.

A patent for the synthesis of a related compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, highlights the use of the less toxic dimethyl carbonate as a green reagent, indicating a move towards safer industrial processes. google.com

Investigation of Complex Biological Systems and Multitarget Approaches

Modern drug discovery is increasingly moving away from the "one target, one drug" paradigm towards a more holistic understanding of disease. Future research on this compound could involve:

Systems Biology Approaches: Investigating the effects of the compound on complex biological systems, such as cell cultures or model organisms, to understand its broader physiological effects.

Multitarget Drug Design: Exploring the possibility that this compound or its derivatives could interact with multiple biological targets, which could be advantageous for treating complex diseases.

By embracing these future research directions and emerging paradigms, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a manner that is both innovative and sustainable.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., tosylhydrazide) react with α,β-unsaturated carbonyl precursors like ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, yielding pyrazole cores . Optimizing stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl) and temperature (70–80°C) improves yields. Post-synthetic modifications, such as iodination (e.g., using NaI/H2O2), require careful control of reaction time (3–6 hours) to avoid over-oxidation . Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What crystallographic tools are essential for determining the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXTL or SHELXL software is standard for structural refinement . Key steps include:

  • Data collection: Use SMART/SAINT for frame integration (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement: Apply full-matrix least-squares methods in SHELXL, with anisotropic displacement parameters for non-H atoms .
  • Validation: Mercury CSD 2.0 aids in visualizing hydrogen-bonding networks (e.g., N–H···O interactions) and packing patterns .

Q. How should researchers safely handle and store this compound?

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid dust generation .
  • Storage : Keep in airtight containers at 0–8°C, away from oxidizers and ignition sources .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent patterns (e.g., ester carbonyl at δ ~161 ppm) .
  • IR : Stretching bands for C=O (1680–1700 cm⁻¹) and N–H (3230 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 181.0596 for [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between synthetic batches?

Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Mitigation strategies:

  • Recrystallization : Use a single solvent system (e.g., ethanol/water) to ensure consistent crystal packing .
  • Twinned Data Analysis : SHELXL’s TWIN/BASF commands refine twinned structures, adjusting scale factors iteratively .
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .

Q. What strategies enhance regioselectivity in derivatizing the pyrazole ring?

Electron-directing groups (e.g., ester at C5) influence substitution patterns:

  • Electrophilic Iodination : Use iodine monochloride (ICl) in acetic acid to selectively iodinate C4 over C5 (yield: 75–80%) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and K₃PO₄ in DMF/H₂O (80°C, 12 hours) .

Q. How do computational tools like Mercury and SIR97 compare in structural analysis?

  • Mercury : Superior for visualizing intermolecular interactions (e.g., π-stacking distances) and generating publication-quality figures .
  • SIR97 : More robust for ab initio structure solution via direct methods, especially with low-resolution data (<1.0 Å) .
  • Integration : Export CIF files from SIR97 to Mercury for holistic analysis of hydrogen-bonding networks .

Q. What methodologies support structure-activity relationship (SAR) studies for bioactivity optimization?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl at C3) to enhance antimicrobial activity (MIC: 2–4 µg/mL) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align pyrazole cores with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • In Vivo Testing : Administer derivatives (50 mg/kg, IP) in murine models to assess antitumor efficacy (e.g., T/C ratio <40%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.